TIM-063

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H9N3O4 |

|---|---|

Molecular Weight |

331.3 g/mol |

IUPAC Name |

18-hydroxy-17-nitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one |

InChI |

InChI=1S/C18H9N3O4/c22-14-8-11-15-9(16(14)21(24)25)4-3-5-10(15)18(23)20-13-7-2-1-6-12(13)19-17(11)20/h1-8,22H |

InChI Key |

RDNQPAWXXJDVPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C4C3=CC(=C5[N+](=O)[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

TIM-063: A Dual Inhibitor of CaMKK and AAK1 - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

TIM-063, initially developed as a selective inhibitor for Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), has been revealed through advanced chemical proteomics to possess a multi-target profile. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its inhibitory effects on both CaMKK and Adaptor Protein 2-Associated Protein Kinase 1 (AAK1). The following sections present a comprehensive summary of its binding characteristics, the signaling pathways it modulates, and the experimental methodologies employed to elucidate its function.

Introduction

Protein kinases are critical regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.[1][2] The development of specific kinase inhibitors is a cornerstone of modern drug discovery. This compound, a derivative of STO-609, was originally identified as an ATP-competitive inhibitor of CaMKK.[3][4][5] Subsequent research, however, has unveiled a broader inhibitory profile, highlighting the importance of comprehensive target identification in drug development.

Mechanism of Action

This compound exhibits a dual mechanism of action by targeting two distinct protein kinases: CaMKK and AAK1.

Inhibition of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK)

This compound acts as an ATP-competitive inhibitor of CaMKK, binding to its catalytic domain.[4] This interaction is conformation-dependent, with this compound preferentially binding to the active state of CaMKK (Ca2+/CaM-bound form) rather than its autoinhibited state.[3][5] This interaction is reversible and dependent on the intracellular Ca2+ concentration.[3][5] By inhibiting CaMKK, this compound effectively suppresses the downstream phosphorylation and activation of CaM-kinase I (CaMKI), CaM-kinase IV (CaMKIV), and 5'AMP-activated protein kinase (AMPK).[3]

Inhibition of Adaptor Protein 2-Associated Protein Kinase 1 (AAK1)

Chemical proteomics studies utilizing this compound-immobilized sepharose beads (Kinobeads) unexpectedly identified AAK1 as a significant off-target kinase.[1][2][6] this compound interacts with the catalytic domain of AAK1, leading to a moderate inhibition of its enzymatic activity.[6][7] AAK1 is a key regulator of clathrin-mediated endocytosis through its phosphorylation of the µ2 subunit of the AP2 adaptor complex.

Quantitative Inhibitory Data

The inhibitory potency of this compound against its primary targets has been quantified through various biochemical assays.

| Target Kinase | IC50 Value (µM) | Notes |

| CaMKKα/1 | 0.63[3] | |

| CaMKKβ/2 | 0.96[3] | |

| AAK1 | 8.51[6][7] | Moderately inhibited. |

Table 1: Summary of this compound Inhibitory Activity.

Signaling Pathways

The dual inhibitory nature of this compound impacts two distinct signaling cascades.

CaMKK Signaling Pathway

Increased intracellular Ca2+ levels lead to the activation of CaMKK, which in turn phosphorylates and activates downstream kinases like CaMKI, CaMKIV, and AMPK. These kinases are involved in a wide array of cellular processes, including transcriptional regulation, neuronal plasticity, and metabolic control.[3]

Caption: CaMKK Signaling Pathway and Inhibition by this compound.

AAK1 and Clathrin-Mediated Endocytosis

AAK1 plays a crucial role in the regulation of clathrin-mediated endocytosis, a fundamental process for nutrient uptake, receptor signaling, and synaptic vesicle recycling.

Caption: AAK1's Role in Endocytosis and its Inhibition by this compound.

Experimental Protocols

The identification of this compound's targets and the characterization of its mechanism of action were achieved through a series of key experiments.

Kinobeads-Based Chemical Proteomics for Target Identification

This protocol was central to discovering the interaction between this compound and AAK1.

Objective: To identify protein kinases that interact with this compound from cellular extracts.

Methodology:

-

Immobilization: this compound is chemically coupled to sepharose beads to create "this compound-Kinobeads".[1][2]

-

Cell Lysate Preparation: Cellular extracts are prepared from tissues (e.g., mouse cerebrum) or cultured cells.[6]

-

Affinity Chromatography: The cell lysate is incubated with the this compound-Kinobeads, allowing kinases with affinity for this compound to bind.[1][2]

-

Washing: The beads are extensively washed to remove non-specifically bound proteins.[1][2]

-

Elution: Specifically bound kinases are eluted from the beads by adding a high concentration of free this compound.[6]

-

Identification: The eluted proteins are identified using mass spectrometry.[1][2][6]

Caption: Workflow for Kinobeads-Based Target Identification.

In Vitro Kinase Assays

Objective: To quantify the inhibitory effect of this compound on target kinase activity.

Methodology:

-

Recombinant His-tagged AAK1 catalytic domain is used.[8]

-

The kinase reaction is performed in the presence of [γ-³²P]ATP and a suitable substrate.[8]

-

Varying concentrations of this compound are added to the reaction mixture.[6]

-

The incorporation of ³²P into the substrate is measured to determine kinase activity.[8]

-

IC50 values are calculated from the dose-response curves.[6]

Cellular Assays

Objective: To confirm the inhibitory activity of this compound and its derivatives in a cellular context.

Methodology:

-

Cultured cells (e.g., COS-7 or HeLa) are transfected to express the target kinase.[6][7]

-

Cells are treated with varying concentrations of the inhibitor.

-

The phosphorylation of downstream substrates or the effect on cellular processes (e.g., number of early endosomes for AAK1) is measured.[6][7]

Development of Derivatives

The moderate potency and off-target effects of this compound on CaMKK prompted the development of derivatives. Notably, TIM-098a, an analog of this compound, was identified as a more potent and selective inhibitor of AAK1 (IC50 = 0.24 µM) with no significant inhibitory activity against CaMKK isoforms.[6][7] This highlights the potential of using this compound as a scaffold for developing more specific kinase inhibitors.

Conclusion

This compound presents a complex pharmacological profile as a dual inhibitor of CaMKK and AAK1. While initially designed as a CaMKK inhibitor, its interaction with AAK1, discovered through chemical proteomics, underscores the importance of comprehensive target validation in drug discovery. The methodologies used to characterize this compound serve as a valuable framework for future kinase inhibitor development. Furthermore, the evolution of this compound into more selective AAK1 inhibitors like TIM-098a demonstrates a successful application of lead optimization. This technical guide provides a foundational understanding of this compound's mechanism of action for researchers and professionals in the field of drug development.

References

- 1. Unveiling a novel AAK1 inhibitor: How chemical proteomics unlocked therapeutic potential | EurekAlert! [eurekalert.org]

- 2. Unveiling a Novel AAK1 Inhibitor: How Chemical Proteomics Unlocked Therapeutic Potential - Okayama University [okayama-u.ac.jp]

- 3. Molecular Mechanisms Underlying Ca2+/Calmodulin-Dependent Protein Kinase Kinase Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generation of autonomous activity of Ca(2+)/calmodulin-dependent protein kinase kinase β by autophosphorylation. | Semantic Scholar [semanticscholar.org]

- 5. Conformation-Dependent Reversible Interaction of Ca2+/Calmodulin-Dependent Protein Kinase Kinase with an Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. doaj.org [doaj.org]

- 8. researchgate.net [researchgate.net]

TIM-063: A Selective, Cell-Permeable Inhibitor of Calcium/Calmodulin-Dependent Protein Kinase Kinase

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of TIM-063, a selective and cell-permeable inhibitor of Calcium/Calmodulin-Dependent Protein Kinase Kinase (CaMKK). This compound serves as a valuable molecular probe for elucidating the physiological and pathological roles of the CaMKK signaling cascade. This document details the quantitative inhibitory profile of this compound, provides in-depth experimental protocols for its use in in-vitro and cell-based assays, and visually represents the associated signaling pathways and experimental workflows through detailed diagrams.

Introduction

Calcium/calmodulin-dependent protein kinase kinase (CaMKK) is a crucial upstream kinase that, in response to elevated intracellular calcium levels, phosphorylates and activates several downstream kinases, including CaM-kinase I (CaMKI), CaM-kinase IV (CaMKIV), and AMP-activated protein kinase (AMPK).[1][2] This signaling cascade is integral to a multitude of cellular processes, such as neuronal development, metabolic regulation, and cell proliferation.[1][3] Dysregulation of the CaMKK pathway has been implicated in various diseases, including cancer and metabolic disorders.[1][3]

This compound, derived from the compound STO-609, has been developed as a potent, ATP-competitive inhibitor of both CaMKK isoforms, CaMKKα (CaMKK1) and CaMKKβ (CaMKK2).[4][5][6] Its cell permeability makes it a powerful tool for investigating CaMKK-mediated signaling in cellular contexts.[4][5] This guide summarizes the key characteristics of this compound and provides detailed methodologies for its application in research settings.

Quantitative Data

The inhibitory activity of this compound against CaMKK isoforms has been quantitatively characterized, demonstrating similar potency for both. Additionally, its activity against the off-target kinase AAK1 has been determined.

Table 1: Inhibitory Activity of this compound

| Target | IC50 (µM) | Ki (µM) |

| CaMKKα (CaMKK1) | 0.63[4] | 0.35[4][5] |

| CaMKKβ (CaMKK2) | 0.96[4] | 0.2[4][5] |

| AAK1 | 8.51[7][8] | Not Reported |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, directly targeting the catalytic domain of CaMKK.[4][5][6] A key feature of its interaction with CaMKK is its dependence on the kinase's conformational state. This compound preferentially binds to the active, Ca2+/CaM-bound form of CaMKK and not to its autoinhibited state.[1][7][9] This interaction is reversible and sensitive to intracellular Ca2+ concentrations.[1][9]

Signaling Pathways and Experimental Workflows

CaMKK Signaling Pathway

The CaMKK signaling cascade is initiated by an increase in intracellular Ca2+, leading to the activation of CaMKK. Activated CaMKK then phosphorylates and activates its downstream targets.

Caption: CaMKK Signaling Pathway and this compound Inhibition.

Experimental Workflow: In Vitro Kinase Inhibition Assay

This workflow outlines the key steps for assessing the inhibitory effect of this compound on CaMKK activity in a cell-free system.

Caption: Workflow for In Vitro CaMKK Inhibition Assay.

Experimental Workflow: Cell-Based Inhibition Assay

This workflow illustrates the process of evaluating this compound's ability to inhibit CaMKK signaling within a cellular environment.

Caption: Workflow for Cell-Based CaMKK Inhibition Assay.

Experimental Protocols

In Vitro CaMKK Kinase Assay

This protocol is adapted from methodologies used to characterize CaMKK inhibitors.[9][10]

Materials:

-

Active CaMKK1 or CaMKK2 enzyme

-

Kinase Assay Buffer: 25 mM MOPS (pH 7.2), 12.5 mM β-glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA.[1][10]

-

Dithiothreitol (DTT)

-

Bovine Serum Albumin (BSA)

-

Glycerol

-

Substrate (e.g., Myelin Basic Protein)

-

[γ-³²P]ATP

-

10 mM ATP Stock Solution

-

This compound

-

Phosphocellulose P81 paper

-

1% Phosphoric acid solution

Procedure:

-

Prepare Kinase Dilution Buffer: Dilute the Kinase Assay Buffer 5-fold with a solution containing 50 ng/µl BSA and 5% glycerol.[1]

-

Prepare Kinase Solution: Dilute the active CaMKK enzyme to the desired concentration using the Kinase Dilution Buffer.

-

Reaction Setup: In a microcentrifuge tube on ice, combine the Kinase Solution, substrate solution, and varying concentrations of this compound (or DMSO as a vehicle control). Add CaCl₂ to a final concentration of 2 mM and Calmodulin to 6 µM.[10]

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP to a final concentration of 100 µM.[9][10] The total reaction volume is typically 25 µl.

-

Incubation: Incubate the reaction mixture at 30°C for 20 minutes.[9][10]

-

Stop Reaction: Stop the reaction by spotting 20 µl of the reaction mixture onto a phosphocellulose P81 paper strip.

-

Washing: Air dry the P81 paper and wash three times for 10 minutes each with 1% phosphoric acid solution with gentle stirring.[10]

-

Quantification: Measure the incorporated radioactivity using a scintillation counter.

Cell-Based CaMKK Inhibition Assay

This protocol outlines a general procedure for assessing the effect of this compound on the CaMKK signaling pathway in cultured cells.[6][7]

Materials:

-

HeLa or COS-7 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Ionomycin

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, with freshly added protease and phosphatase inhibitors (e.g., 10 mM NaF, 1 mM Na₃VO₄, 10 mM β-glycerophosphate).[3][4]

-

BCA Protein Assay Kit

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Blocking Buffer: 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-phospho-CaMKI, anti-phospho-CaMKIV)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

Procedure:

-

Cell Culture and Treatment: Plate HeLa or COS-7 cells and grow to 70-80% confluency. Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 - 10 µM) or DMSO for a specified time (e.g., 6 hours).[9]

-

Stimulation: Induce an increase in intracellular calcium by treating the cells with ionomycin (e.g., 1 µM) for a short period (e.g., 5 minutes) before harvesting.[7]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly on the plate with ice-cold Lysis Buffer containing protease and phosphatase inhibitors.[4]

-

Protein Quantification: Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the desired primary phospho-specific antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using a chemiluminescence substrate. g. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest or a housekeeping protein like β-actin.

This compound Kinobeads Pull-Down Assay

This protocol describes a chemical proteomics approach to identify the cellular targets of this compound.[2][9]

Materials:

-

This compound-immobilized sepharose (TIM-127-sepharose)

-

Control sepharose (without this compound)

-

Cell or tissue lysate (e.g., mouse cerebrum extracts)

-

Lysis/Binding Buffer (Buffer A): A suitable buffer for maintaining kinase activity and protein-protein interactions (e.g., a Tris-based buffer with low salt and non-ionic detergent).

-

CaCl₂ and Calmodulin

-

Elution Buffer: Lysis/Binding Buffer containing 100 µM this compound.[2]

-

Mass spectrometer

Procedure:

-

Lysate Preparation: Prepare a cell or tissue lysate in Lysis/Binding Buffer containing protease and phosphatase inhibitors.

-

Incubation with Kinobeads: Incubate the lysate with TIM-127-sepharose or control sepharose in the presence of 2 mM CaCl₂ and 6 µM Calmodulin for 45 minutes at 4°C with gentle rotation.[2]

-

Washing: Wash the sepharose beads extensively with Lysis/Binding Buffer (in the presence of CaCl₂) to remove non-specifically bound proteins. Typically, three washes with 1 mL of buffer are performed.[2]

-

Elution: Elute the specifically bound proteins by incubating the beads with Elution Buffer containing 100 µM free this compound.[2]

-

Identification of Bound Proteins: a. Western Blot: Analyze the eluates by Western blotting using antibodies against known or suspected target kinases (e.g., CaMKKα/β). b. Mass Spectrometry: For unbiased target identification, concentrate the eluate and subject the proteins to in-solution digestion followed by LC-MS/MS analysis.

Conclusion

This compound is a well-characterized, selective inhibitor of CaMKKα and CaMKKβ. Its cell permeability and conformation-dependent binding make it an invaluable tool for dissecting the complex roles of the CaMKK signaling pathway in cellular function and disease. The detailed protocols provided in this guide are intended to facilitate the effective use of this compound in a variety of experimental settings, enabling researchers to further unravel the intricacies of Ca2+-mediated signal transduction.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of protein phosphorylation using single molecule pull-down - PMC [pmc.ncbi.nlm.nih.gov]

- 6. antibodiesinc.com [antibodiesinc.com]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Unraveling TIM-063: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

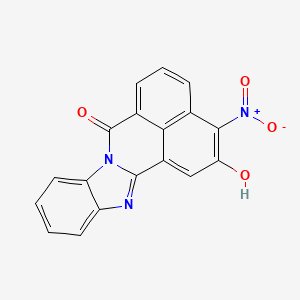

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of the compound TIM-063 (2-hydroxy-3-nitro-7H-benzo[de]benzo[1][2]imidazo[2,1-a]isoquinolin-7-one). Initially developed as an inhibitor for Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), subsequent research has revealed its utility as a molecular probe, leading to the identification of novel therapeutic targets. This document details the experimental methodologies, quantitative data, and biological pathways associated with this compound and its derivatives.

Discovery of this compound as a Kinase Inhibitor

This compound was originally synthesized as a derivative of STO-609, a known inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[3] The aim was to develop novel molecular probes to analyze CaMKK-mediated cellular responses.[3] this compound emerged as a potent, ATP-competitive inhibitor with cell permeability, capable of suppressing CaMKK activity within cells.[3][4]

A significant breakthrough in understanding the broader utility of this compound came from a chemical proteomics approach utilizing Kinobeads technology.[4] In this methodology, this compound was immobilized on sepharose beads to capture its interacting protein kinases from cellular extracts. This led to the identification of AP2-associated protein kinase 1 (AAK1) as a principal "off-target" kinase for this compound.[4] This discovery highlighted the potential for repurposing existing kinase inhibitors to identify and validate new therapeutic targets for conditions such as neurological disorders and viral infections, where AAK1 is implicated.[4]

Synthesis of this compound

The synthesis of this compound proceeds from 1,8-naphthalic anhydride. The detailed protocol for the synthesis of this compound and its analogs has been described in the scientific literature.[4]

Experimental Protocol: Synthesis of this compound Analogs

The synthesis of this compound and its derivatives involves the cyclization of the corresponding 1,8-naphthalenedicarboxylic anhydrides with substituted 1,2-phenylenediamines. For instance, TIM-062 and TIM-064 were prepared using a procedure similar to that of this compound.[4] Further modifications, such as the reduction of the nitro group or acylation of the hydroxy group, were performed on this compound and TIM-064 to generate a library of analogs (e.g., TIM-065–072).[4] Other derivatives, such as TIM-088–106, were synthesized by reacting various 4-substituted 1,2-phenylenediamines with the appropriate 1,8-naphthalenedicarboxylic anhydrides.[4]

Quantitative Biological Data

The inhibitory activity of this compound and its key derivative, TIM-098a, has been quantified against their primary targets. The data are summarized in the tables below.

| Compound | Target Kinase | IC50 (µM) | Ki (µM) | Notes |

| This compound | CaMKKα | 0.63 | 0.35 | ATP-competitive inhibitor.[3] |

| CaMKKβ | 0.96 | 0.2 | ATP-competitive inhibitor.[3] | |

| AAK1 | 8.51 | - | Moderately active.[4] | |

| TIM-098a | AAK1 | 0.24 | - | More potent AAK1 inhibitor.[4] |

| AAK1 (in cells) | 0.87 | - | Cell-permeable and active in situ.[4] |

Table 1: Inhibitory constants for this compound and its derivative TIM-098a against target kinases.

Key Experimental Protocols

The discovery and characterization of this compound and its targets relied on specialized experimental techniques, which are detailed below.

Kinobeads-Based Screening for Target Identification

This chemical proteomics approach was instrumental in identifying AAK1 as a target of this compound.

Protocol:

-

Immobilization: A derivative of this compound, TIM-127, which includes a linker, is covalently coupled to sepharose beads to create "this compound-Kinobeads".[4]

-

Protein Extraction: Mouse cerebrum extracts are prepared to provide a source of native protein kinases.[4]

-

Affinity Capture: The cell extracts are incubated with the this compound-Kinobeads, allowing this compound to bind to its target kinases.[4]

-

Washing: The beads are extensively washed to remove non-specifically bound proteins.[4]

-

Elution: Specifically bound kinases are eluted from the beads by adding a high concentration of free this compound (100 µM).[4]

-

Identification: The eluted proteins are identified using mass spectrometry.[4]

In Vitro Kinase Inhibition Assay

This assay was used to determine the IC50 values of this compound and its derivatives.

Protocol:

-

Reaction Setup: The kinase reaction is performed in a buffer containing the purified catalytic domain of the target kinase (e.g., His-tagged AAK1).

-

Inhibitor Addition: Various concentrations of the test compound (e.g., this compound or its derivatives) are added to the reaction mixture.

-

Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP (100 µM).[4]

-

Incubation: The reaction is allowed to proceed at 30°C for 20 minutes.[4]

-

Quantification: The incorporation of ³²P into a substrate is measured to determine the kinase activity.

-

Data Analysis: The kinase activity at each inhibitor concentration is expressed as a percentage of the activity in the absence of the inhibitor, and the IC50 value is calculated.[4]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes and biological context of this compound.

References

TIM-063: A Technical Guide to its ATP-Competitive Inhibition of CaMKK

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ATP-competitive inhibition mechanism of TIM-063, a selective and cell-permeable inhibitor of Calcium/calmodulin-dependent protein kinase kinase (CaMKK). This document details the quantitative inhibitory profile of this compound, comprehensive experimental protocols for its characterization, and visual representations of its mechanism of action and the signaling pathways it modulates.

Core Inhibition Profile: Quantitative Data

This compound demonstrates potent and competitive inhibition of CaMKK isoforms, CaMKKα and CaMKKβ. It also exhibits off-target activity against Adaptor-Associated Kinase 1 (AAK1). The inhibitory activities are summarized below.

| Target Kinase | Inhibition Constant (Ki) | IC50 |

| CaMKKα | 0.35 µM[1] | 0.63 µM[1] |

| CaMKKβ | 0.2 µM[1] | 0.96 µM[1] |

| AAK1 | Not Reported | 8.51 µM[2] |

Mechanism of Action: ATP-Competitive Inhibition

This compound functions as an ATP-competitive inhibitor, directly targeting the catalytic domain of CaMKK[1][3]. This means that this compound and ATP vie for the same binding site on the kinase. The binding of this compound to the ATP pocket physically obstructs the binding of ATP, thereby preventing the kinase from catalyzing the transfer of a phosphate group to its substrates. This inhibitory action is reversible and dependent on the active conformation of CaMKK, which is induced by the binding of Ca2+/calmodulin[4][5].

Signaling Pathway Modulation

CaMKK is a crucial upstream kinase that, upon activation by elevated intracellular Ca2+ levels, phosphorylates and activates several downstream kinases. These include CaMKI, CaMKIV, protein kinase B (PKB/Akt), and AMP-activated protein kinase (AMPK). By inhibiting CaMKK, this compound effectively blocks the activation of these downstream effectors, thereby impacting numerous cellular processes such as gene expression, cell survival, and energy metabolism.

Experimental Protocols

In Vitro CaMKK Inhibition Assay (Radioisotope-based)

This protocol details the measurement of CaMKK activity and its inhibition by this compound using a radioisotope-based filter binding assay.

Materials:

-

Kinase Assay Buffer: 25 mM MOPS (pH 7.2), 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA.

-

DTT (Dithiothreitol): Add to Kinase Assay Buffer to a final concentration of 0.25 mM just prior to use.

-

[γ-³²P]ATP: Radiolabeled ATP.

-

Substrate: Myelin Basic Protein (MBP).

-

This compound: In a suitable solvent (e.g., DMSO).

-

Recombinant CaMKKα or CaMKKβ.

-

Phosphocellulose P81 paper.

-

1% Phosphoric Acid.

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice, containing Kinase Assay Buffer with DTT, recombinant CaMKK, and the desired concentration of this compound or vehicle control.

-

Add the substrate (Myelin Basic Protein) to the reaction mixture.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 15-20 minutes.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.

-

Calculate the kinase activity as a percentage of the vehicle control to determine the inhibitory effect of this compound.

Chemical Proteomics Workflow for Target Identification

This workflow describes the identification of this compound binding partners from cell or tissue lysates using an affinity pull-down approach coupled with mass spectrometry.

References

- 1. CellEKT: A Robust Chemical Proteomics Workflow to Profile Cellular Target Engagement of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Unveiling a novel AAK1 inhibitor: How chemical proteomics unlocked therapeutic potential | EurekAlert! [eurekalert.org]

- 5. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Cell Permeability of TIM-063: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIM-063 is a selective, ATP-competitive inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK) isoforms, demonstrating activity against both CaMKKα and CaMKKβ.[1][2] It has been identified as a valuable research tool for elucidating the roles of CaMKK in various cellular signaling pathways.[3] Furthermore, this compound has been shown to interact with and moderately inhibit AP2-associated protein kinase 1 (AAK1), a key regulator of clathrin-mediated endocytosis.[4] A crucial aspect of any small molecule inhibitor intended for intracellular targets is its ability to cross the cell membrane. This technical guide provides a comprehensive overview of the current understanding of this compound's cell permeability, supported by available data, detailed experimental protocols for its assessment, and relevant signaling pathway diagrams.

Evidence of Cell Permeability

While direct quantitative permeability coefficients for this compound are not widely published, its cell permeability is strongly supported by its demonstrated activity in various cell-based assays. This compound has been shown to dose-dependently inhibit endogenous CaMKK activity in HeLa cells and the phosphorylation of CaMKIV in transfected COS-7 cells.[1] This indicates that this compound can effectively cross the plasma membrane to reach its intracellular targets.

Further evidence comes from studies on a derivative of this compound, named TIM-098a. TIM-098a, a more potent AAK1 inhibitor, was able to inhibit AAK1 activity in transfected cultured cells, providing clear evidence of its cell-membrane permeability.[4][5] The ability of these related compounds to exert their inhibitory effects within intact cells serves as strong qualitative evidence of their cell permeability.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its derivative, TIM-098a, including their inhibitory concentrations in both biochemical and cellular assays. The comparison of these values can provide an indirect measure of cell permeability; a smaller discrepancy between the biochemical and cellular IC50 values often suggests good cell penetration.

| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Reference |

| This compound | CaMKKα | Biochemical | 0.63 | 0.35 | [1] |

| CaMKKβ | Biochemical | 0.96 | 0.2 | [1] | |

| AAK1 | Biochemical | 8.51 | - | [4] | |

| TIM-098a | AAK1 | Biochemical | 0.24 | - | [4] |

| AAK1 | Cell-based (transfected cells) | 0.87 | - | [4] |

Experimental Protocols for Assessing Cell Permeability

To quantitatively determine the cell permeability of this compound, several standard assays can be employed. Below are detailed methodologies for two widely accepted in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput method to predict passive intestinal absorption.

Materials:

-

96-well filter plates (e.g., Millipore MultiScreen-IP)

-

96-well acceptor plates

-

Phospholipid solution (e.g., 2% lecithin in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound stock solution in DMSO

-

UV-Vis plate reader or LC-MS/MS system

Procedure:

-

Membrane Coating: Carefully apply 5 µL of the phospholipid solution to each well of the filter plate, ensuring the entire surface of the filter is coated.

-

Donor Solution Preparation: Prepare the donor solution by diluting the this compound stock solution in PBS to the desired final concentration (e.g., 100 µM).

-

Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS.

-

Assay Assembly: Place the lipid-coated filter plate into the acceptor plate, creating a "sandwich".

-

Incubation: Add 150 µL of the this compound donor solution to each well of the filter plate. Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

-

Sample Analysis: After incubation, carefully separate the filter and acceptor plates. Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:

Papp (cm/s) = [(-VD * VA) / ((VD + VA) * A * t)] * ln(1 - ([C]A / [C]eq))

Where:

-

VD = Volume of donor well

-

VA = Volume of acceptor well

-

A = Area of the filter membrane

-

t = Incubation time

-

[C]A = Concentration in the acceptor well

-

[C]eq = Equilibrium concentration

-

Caco-2 Permeability Assay

This assay utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier, to assess both passive and active transport of a compound.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 24-well format)

-

Cell culture medium (e.g., DMEM with FBS)

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound stock solution in DMSO

-

Lucifer yellow (for monolayer integrity testing)

-

LC-MS/MS system

Procedure:

-

Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Test: Before the assay, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a lucifer yellow leakage assay.

-

Assay Buffer: Wash the cell monolayers with pre-warmed HBSS.

-

Dosing Solution: Prepare the dosing solution by diluting the this compound stock solution in HBSS to the desired final concentration.

-

Apical to Basolateral (A-B) Permeability:

-

Add the this compound dosing solution to the apical (upper) chamber of the Transwell insert.

-

Add fresh HBSS to the basolateral (lower) chamber.

-

Incubate at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

-

-

Basolateral to Apical (B-A) Permeability (for efflux assessment):

-

Add the this compound dosing solution to the basolateral chamber.

-

Add fresh HBSS to the apical chamber.

-

Collect samples from the apical chamber at the same time points.

-

-

Sample Analysis: Determine the concentration of this compound in the collected samples using LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the formula:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

-

dQ/dt = The rate of drug appearance in the receiver chamber

-

A = The surface area of the membrane

-

C0 = The initial concentration in the donor chamber

The efflux ratio (ER) can be calculated as: ER = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.

-

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving this compound's primary targets.

Caption: CaMKK Signaling Pathway and Inhibition by this compound.

Caption: Role of AAK1 in Clathrin-Mediated Endocytosis and its Inhibition.

Caption: Experimental Workflows for Permeability Assays.

Conclusion

This compound is a valuable tool for studying CaMKK- and AAK1-mediated cellular processes, and its utility is underpinned by its ability to penetrate cells. While direct quantitative permeability data remains to be published, the existing body of evidence from cell-based assays strongly supports its cell-permeable nature. For researchers requiring precise quantitative permeability data, the standardized PAMPA and Caco-2 assays, detailed in this guide, provide robust methods for determination. The provided signaling pathway diagrams offer a visual framework for understanding the molecular context in which this compound exerts its effects. Further investigation into the specific permeability characteristics of this compound will undoubtedly enhance its application as a specific and reliable chemical probe in cellular and in vivo studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Molecular Mechanisms Underlying Ca2+/Calmodulin-Dependent Protein Kinase Kinase Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Interaction of TIM-063 with the CaMKK Catalytic Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the inhibitor TIM-063 and the catalytic domain of Calcium/calmodulin-dependent protein kinase kinase (CaMKK). This document details the mechanism of action, quantitative binding data, and explicit experimental protocols for studying this interaction, designed to support further research and drug development efforts in pathways modulated by CaMKK.

Introduction to CaMKK and the Inhibitor this compound

Calcium/calmodulin-dependent protein kinase kinase (CaMKK) is a crucial upstream activator of several multifunctional kinases, including CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK).[1] Through these downstream effectors, CaMKK plays a significant role in a variety of calcium-dependent cellular processes, such as neuronal development, metabolic regulation, and transcriptional activation.[1][2] The two main isoforms, CaMKKα (CaMKK1) and CaMKKβ (CaMKK2), are activated by binding of the Ca2+/Calmodulin complex, which relieves autoinhibition and exposes the catalytic domain.[2]

This compound is a cell-permeable small molecule inhibitor derived from STO-609.[1][3] It has been characterized as a potent and selective inhibitor of both CaMKK isoforms, making it a valuable chemical probe for elucidating the physiological and pathological roles of CaMKK signaling.[1][3][4] Understanding the precise nature of its interaction with the CaMKK catalytic domain is fundamental for its application in research and as a potential lead compound for therapeutic development.[3]

Mechanism of this compound Interaction with the CaMKK Catalytic Domain

This compound functions as an ATP-competitive inhibitor , directly targeting the catalytic domain of CaMKK.[3][4] This mode of action is similar to its parent compound, STO-609.[3] Enzymatic analyses have confirmed that this compound competes with ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of downstream substrates.

A key feature of this compound's interaction is its conformation-dependence . The inhibitor preferentially binds to CaMKK in its active state, i.e., when Ca2+/Calmodulin is bound.[1][5] In the absence of Ca2+/Calmodulin, the regulatory domain of CaMKKα sterically hinders the catalytic domain, preventing this compound from binding effectively.[5] This interaction is reversible; the removal of Ca2+ (e.g., by adding a chelator like EGTA) causes the dissociation of CaMKK from this compound, suggesting that the inhibitor's efficacy is dependent on intracellular calcium concentrations.[1][5]

Studies utilizing this compound immobilized on sepharose beads (TIM-127-sepharose) have demonstrated that CaMKKα and CaMKKβ from cell and brain extracts can be specifically captured in a Ca2+/Calmodulin-dependent manner and subsequently eluted by competition with free this compound.[5]

Quantitative Data: this compound Interaction with Kinases

The inhibitory potency of this compound against CaMKK isoforms has been quantified through in vitro kinase assays. Additionally, chemical proteomics approaches have identified potential off-target interactions, such as with AAK1.

| Target Kinase | Parameter | Value (µM) | Notes |

| CaMKKα (CaMKK1) | Ki | 0.35[3][4] | ATP-competitive inhibition constant. |

| IC50 | 0.63[1][4] | Concentration for 50% inhibition of in vitro kinase activity. | |

| CaMKKβ (CaMKK2) | Ki | 0.2[3][4] | ATP-competitive inhibition constant. |

| IC50 | 0.96[1][4] | Concentration for 50% inhibition of in vitro kinase activity. | |

| AAK1 (Off-Target) | IC50 | 8.51[6][7][8] | Identified via a Kinobeads-based chemical proteomics screen. |

Signaling Pathway and Inhibition Model

The following diagram illustrates the canonical CaMKK signaling pathway and the point of intervention by this compound.

Caption: CaMKK signaling pathway and this compound's mechanism of action.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with the CaMKK catalytic domain.

In Vitro CaMKK Kinase Assay (Radioactive)

This protocol is designed to measure the direct inhibitory effect of this compound on the kinase activity of purified CaMKK isoforms using a radioactive ATP isotope.

Materials:

-

Recombinant active CaMKKα or CaMKKβ

-

Kinase substrate (e.g., inactive CaMKI or a synthetic peptide substrate)

-

This compound (and vehicle control, e.g., DMSO)

-

Kinase Assay Buffer: 25 mM MOPS (pH 7.2), 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT (added fresh)

-

ATP Stock Solution: 10 mM ATP in sterile water

-

[γ-³²P]ATP (10 µCi/µl)

-

Activator Solution: 2 mM CaCl₂ and 6 µM Calmodulin in Kinase Assay Buffer

-

Stop Solution: 1% phosphoric acid

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Kinase Reaction Master Mix: On ice, prepare a master mix containing Kinase Assay Buffer, Activator Solution, and the kinase substrate at their final desired concentrations.

-

Aliquot Master Mix: Distribute the master mix into reaction tubes.

-

Add Inhibitor: Add varying concentrations of this compound (e.g., 0.01 µM to 100 µM) or vehicle control to the respective tubes. Pre-incubate for 10 minutes at 30°C.

-

Prepare ATP Mix: Prepare the ATP reaction mix by combining non-radioactive ATP and [γ-³²P]ATP in Kinase Assay Buffer to a final concentration of 100 µM.

-

Initiate Kinase Reaction: Add the recombinant CaMKK enzyme to the reaction tubes and immediately start the reaction by adding the ATP mix. The final reaction volume is typically 25-50 µl.

-

Incubation: Incubate the reactions at 30°C for 20 minutes. Ensure the reaction is within the linear range of phosphorylation.

-

Stop Reaction: Stop the reaction by spotting 20 µl of the reaction mixture onto P81 phosphocellulose paper.

-

Wash: Wash the P81 papers three times for 5 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

Cell-Based CaMKK Activity Assay

This protocol assesses the ability of the cell-permeable this compound to inhibit endogenous or overexpressed CaMKK activity within a cellular context.

Materials:

-

HeLa or COS-7 cells

-

Expression vectors for CaMKK and its substrate (e.g., CaMKIV) if needed

-

Cell lysis buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1.5 mM MgCl₂, 1 mM EGTA, 10% glycerol, 1% Triton X-100, and protease/phosphatase inhibitors

-

Antibodies for immunoprecipitation (e.g., anti-CaMKIV)

-

Protein A/G agarose beads

-

Ionomycin (or other calcium ionophore)

-

This compound and vehicle control (DMSO)

-

Wash buffer: Lysis buffer with lower detergent concentration (e.g., 0.1% Triton X-100)

-

In Vitro Kinase Assay reagents (as described in 5.1)

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. If applicable, transfect with expression vectors. Pre-treat cells with various concentrations of this compound (e.g., 0-30 µM) for 6 hours.

-

Stimulation: Stimulate the Ca²⁺ pathway by treating cells with a calcium ionophore like ionomycin for a short period (e.g., 5-10 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Immunoprecipitation: Pre-clear the cell lysates with Protein A/G beads. Incubate the cleared lysate with an antibody against the downstream substrate (e.g., anti-CaMKIV) overnight at 4°C.

-

Capture Substrate: Add Protein A/G beads to capture the antibody-substrate complex.

-

Wash: Wash the beads three times with wash buffer to remove non-specific binding proteins.

-

Kinase Assay: Resuspend the beads in Kinase Assay Buffer. The immunoprecipitated protein on the beads now serves as the substrate. Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Analysis: After incubation, stop the reaction with SDS-PAGE sample buffer. Separate proteins by SDS-PAGE, transfer to a membrane, and detect phosphorylated substrate by autoradiography. Quantify band intensity to determine the level of CaMKK activity in the treated cells.

Chemical Proteomics Workflow for Target Identification

This workflow, based on the use of this compound-coupled sepharose beads ("Kinobeads"), is used to identify the cellular targets and off-targets of this compound.

References

- 1. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 5. revvity.com [revvity.com]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Kinase-Catalyzed Crosslinking and Immunoprecipitation (K-CLIP) to Explore Kinase-Substrate Pairs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Activity of TIM-063

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies associated with TIM-063, a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK). The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound, with the chemical name 2-hydroxy-3-nitro-7H-benzo[de]benzo[1][2]imidazo[2,1-a]isoquinolin-7-one, is a small molecule inhibitor. Its fundamental chemical properties are summarized below.

| Property | Value |

| CAS Number | 2493978-38-2[2][3] |

| Molecular Formula | C18H9N3O4[2] |

| Molecular Weight | 331.287 g/mol |

Biological Activity and Target Profile

This compound is a selective, cell-permeable, and ATP-competitive inhibitor of CaMKK, directly targeting the catalytic domain of the enzyme[1][2][4]. It has been shown to inhibit both CaMKKα and CaMKKβ isoforms. In addition to its primary targets, this compound has been identified as a moderate inhibitor of AP2-associated protein kinase 1 (AAK1)[5][6][7].

Quantitative Inhibition Data

The inhibitory potency of this compound against its primary and secondary targets has been quantified through various in vitro and cell-based assays.

| Target | Assay Type | Parameter | Value (µM) |

| CaMKKα | In vitro kinase assay | Ki | 0.35[2][3][4] |

| IC50 | 0.63[3][4] | ||

| CaMKKβ | In vitro kinase assay | Ki | 0.2[2][3][4] |

| IC50 | 0.96[3][4] | ||

| AAK1 | In vitro kinase assay | IC50 | 8.51[5][6][7] |

| Endogenous CaMKK (HeLa cells) | Cell-based assay | IC50 | 0.3[2] |

Signaling Pathway Inhibition

This compound's primary mechanism of action is the inhibition of CaMKK, a key upstream kinase involved in various Ca2+-signaling pathways. By inhibiting CaMKK, this compound prevents the phosphorylation and subsequent activation of several downstream protein kinases, including CaMKI, CaMKIV, Protein Kinase B (Akt), and 5'AMP-activated protein kinase (AMPK)[1][2].

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the characterization of this compound.

Chemical Proteomics via Kinobeads Technology

A chemical proteomics approach using this compound-immobilized sepharose beads (Kinobeads) was employed to identify the protein targets of this compound from cellular extracts[5][6][7][8].

Methodology:

-

Immobilization: this compound is chemically coupled to sepharose beads to create this compound-sepharose complexes.

-

Affinity Capture: The this compound-sepharose beads are incubated with cellular extracts to allow for the binding of target kinases.

-

Washing: Non-specifically bound proteins are removed through extensive washing steps.

-

Elution: Specifically bound kinases are eluted from the beads.

-

Identification: The eluted proteins are identified using mass spectrometry.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound and its derivatives on purified kinases was determined using an in vitro kinase assay.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing the purified kinase (e.g., His-tagged AAK1 catalytic domain), a substrate, and [γ-³²P]ATP.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

-

Incubation: The reaction is incubated at 30°C for a defined period (e.g., 20 minutes) to allow for the phosphorylation of the substrate.

-

Quantification: The amount of radiolabeled phosphate incorporated into the substrate is quantified to determine the kinase activity.

-

IC50 Determination: The concentration of this compound that results in 50% inhibition of kinase activity (IC50) is calculated from a dose-response curve.

Cell-Based Inhibition Assays

The ability of this compound to inhibit CaMKK activity within a cellular context was assessed in cultured cells.

Methodology for Endogenous CaMKK Activity in HeLa Cells:

-

Cell Culture: HeLa cells are cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-29 µM) for a specified duration (e.g., 6 hours).

-

Stimulation: Endogenous CaMKK activity is stimulated, for example, by using an ionophore like ionomycin to increase intracellular Ca2+ levels.

-

Lysis and Analysis: Cells are lysed, and the phosphorylation status of downstream CaMKK targets (e.g., CaMKI, CaMKIV, AMPKα) is analyzed by immunoblotting with phospho-specific antibodies.

Methodology for CaMKK Isoform Activity in Transfected COS-7 Cells:

-

Transfection: COS-7 cells are transiently transfected with expression vectors for a specific CaMKK isoform (α or β) and its substrate (e.g., CaMKIV).

-

Treatment: Transfected cells are treated with this compound.

-

Analysis: The phosphorylation of the co-expressed substrate (CaMKIV) is assessed to determine the inhibitory effect of this compound on the specific CaMKK isoform.

Repurposing and Derivative Development

Research has demonstrated the potential for repurposing existing kinase inhibitors to identify novel therapeutic targets[8]. Through the use of this compound-Kinobeads, AAK1 was identified as an off-target kinase. This led to the development of this compound derivatives, such as TIM-098a, which exhibit greater potency and selectivity for AAK1 over CaMKK isoforms[5][6][7]. This highlights a promising strategy for accelerated drug discovery.

References

- 1. Conformation-Dependent Reversible Interaction of Ca2+/Calmodulin-Dependent Protein Kinase Kinase with an Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Hiroshi Tokumitsu - Development of a novel AAK1 inhibitor via Kinobeads-based screening. - Papers - researchmap [researchmap.jp]

- 6. researchgate.net [researchgate.net]

- 7. doaj.org [doaj.org]

- 8. Unveiling a novel AAK1 inhibitor: How chemical proteomics unlocked therapeutic potential | EurekAlert! [eurekalert.org]

Preliminary Studies on the Biological Effects of TIM-063: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological effects of TIM-063, a cell-permeable inhibitor initially developed as a selective antagonist for Ca2+/calmodulin-dependent protein kinase kinase (CaMKK). Subsequent research has revealed its broader kinase inhibitory profile, most notably against adaptor-associated kinase 1 (AAK1). This document summarizes the key quantitative data, details the experimental methodologies used in these preliminary studies, and visualizes the associated biochemical pathways and workflows.

Quantitative Biological Activity of this compound

The inhibitory activity of this compound has been quantified against its primary targets, CaMKK isoforms, and a significant off-target kinase, AAK1. The following tables summarize the key inhibitory constants.

Table 1: Inhibitory Activity of this compound against CaMKK Isoforms [1]

| Target | Inhibition Constant (Kᵢ) | IC₅₀ |

| CaMKKα | 0.35 µM | 0.63 µM |

| CaMKKβ | 0.2 µM | 0.96 µM |

Table 2: Inhibitory Activity of this compound against AAK1 [2][3][4]

| Target | IC₅₀ |

| AAK1 | 8.51 µM |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, directly targeting the catalytic domain of its target kinases.[1] Studies have shown that its interaction with CaMKK is conformation-dependent and reversible.[5] this compound preferentially binds to the active state of CaMKK and its binding is dependent on the presence of Ca²⁺/calmodulin.[5] The inhibitor's interaction with the catalytic domain of AAK1 has also been confirmed.[6][7]

Experimental Protocols

The following sections detail the key experimental methodologies employed in the characterization of this compound's biological effects.

Kinase Inhibition Assays

The inhibitory potency of this compound against its target kinases was determined using in vitro kinase assays.

-

Objective: To quantify the concentration of this compound required to inhibit 50% of the kinase activity (IC₅₀) and to determine the binding affinity (Kᵢ).

-

Methodology:

-

The protein kinase activities of the His-tagged AAK1 catalytic domain were assessed at 30°C for 20 minutes.[2][8]

-

Experiments were conducted in the presence of varying concentrations of this compound.[2][8]

-

The amount of ³²P incorporated into a generic substrate was measured to determine the kinase activity.

-

IC₅₀ values were calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Kinobeads-Based Chemical Proteomics

A chemical proteomics approach utilizing "Kinobeads" was instrumental in identifying the cellular targets of this compound.[6][7]

-

Objective: To identify proteins, particularly kinases, that interact with this compound in a cellular context.

-

Methodology:

-

Immobilization: this compound was covalently attached to Sepharose beads to create this compound-Sepharose (also referred to as TIM-127-Sepharose).[5][6][7]

-

Affinity Capture: Cellular extracts, such as those from mouse cerebrum, were incubated with the this compound-Sepharose beads.[2]

-

Washing: The beads were extensively washed to remove non-specifically bound proteins.[6]

-

Elution: Proteins specifically bound to this compound were eluted from the beads using a buffer containing a high concentration of free this compound (e.g., 100 µM).[2]

-

Identification: The eluted proteins were identified using mass spectrometry.[2][6]

-

Cellular Assays

The cell permeability and in-cell activity of this compound were confirmed through cellular assays.

-

Objective: To assess the ability of this compound to inhibit endogenous CaMKK activity within intact cells.

-

Methodology:

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving CaMKK and the experimental workflow for target identification using Kinobeads.

Repurposing Potential and Future Directions

The discovery of AAK1 as an off-target of this compound highlights the potential for repurposing existing kinase inhibitors.[6] While this compound itself shows moderate inhibitory activity against AAK1, it has served as a valuable lead compound. This has led to the development of this compound derivatives, such as TIM-098a, which exhibit significantly higher potency and selectivity for AAK1 (IC₅₀ = 0.24 µM) without affecting CaMKK activity.[2][3][4] AAK1 is implicated in various neurological disorders and viral infections, making these new compounds promising candidates for further therapeutic development.[6] Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these novel AAK1 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. doaj.org [doaj.org]

- 4. Hiroshi Tokumitsu - Development of a novel AAK1 inhibitor via Kinobeads-based screening. - Papers - researchmap [researchmap.jp]

- 5. Conformation-Dependent Reversible Interaction of Ca2+/Calmodulin-Dependent Protein Kinase Kinase with an Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unveiling a novel AAK1 inhibitor: How chemical proteomics unlocked therapeutic potential | EurekAlert! [eurekalert.org]

- 7. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for TIM-063 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TIM-063, a potent and selective ATP-competitive inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), in cell culture experiments. While initially developed as a CaMKK inhibitor, recent studies have revealed its activity as a moderate inhibitor of AP2-associated protein kinase 1 (AAK1), highlighting its potential for broader applications in kinase research.[1][2][3][4]

Introduction to this compound

This compound is a valuable chemical probe for dissecting CaMKK-mediated signaling pathways.[5] It directly targets the catalytic domain of CaMKK isoforms (CaMKKα and CaMKKβ).[5] this compound is cell-permeable, making it suitable for use in live-cell experiments.[5] Its interaction with CaMKK is reversible and dependent on the intracellular Ca2+ concentration, as it preferentially binds to the active state of the enzyme.[6]

Recent chemical proteomics approaches using this compound-immobilized sepharose beads (Kinobeads) have identified AAK1 as a potential off-target kinase.[1][2][4][7] This dual activity should be considered when designing and interpreting experiments.

Data Presentation: Quantitative Inhibitory Activity

The following table summarizes the known inhibitory concentrations of this compound against its primary targets and key off-targets.

| Target Kinase | Inhibitory Concentration (IC50 / Ki) | Cell Line / System | Notes |

| CaMKKα | Ki = 0.35 µM[5] | Recombinant enzyme | Potent, ATP-competitive inhibition. |

| CaMKKβ | Ki = 0.2 µM[5] | Recombinant enzyme | Potent, ATP-competitive inhibition. |

| CaMKK (in-cell) | IC50 = 0.3 µM[5] | HeLa cells | Inhibition of ionomycin-induced phosphorylation of CaMKI, CaMKIV, and AMPKα. |

| AAK1 | IC50 = 8.51 µM[2][3][4] | Recombinant enzyme | Moderate inhibition of the catalytic domain. |

Signaling Pathways and Experimental Workflow Visualization

To facilitate experimental design, the following diagrams illustrate the primary signaling pathway of this compound and a general experimental workflow for its application in cell culture.

Caption: this compound signaling pathway inhibition.

Caption: General experimental workflow for this compound.

Experimental Protocols

The following are detailed protocols for common cell culture experiments involving kinase inhibitors like this compound. Researchers should optimize these protocols for their specific cell lines and experimental goals.

Preparation of this compound Stock and Working Solutions

-

Reconstitution of Lyophilized Powder : this compound is typically supplied as a powder. Reconstitute it in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Stock Solution Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[5]

-

Preparation of Working Solution : On the day of the experiment, dilute the stock solution in pre-warmed, sterile cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell proliferation and cytotoxicity.

-

Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere and grow for 24 hours.

-

Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) and a vehicle control.

-

Incubation : Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[8]

-

Solubilization : Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[8]

-

Measurement : Measure the absorbance at 570 nm using a microplate reader.[8] The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis of Protein Phosphorylation

This protocol is to determine the effect of this compound on the phosphorylation of downstream targets of CaMKK and AAK1.

-

Cell Seeding and Treatment : Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time.

-

Cell Lysis : Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE : Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[9][10]

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

-

Blocking : Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-AMPKα, phospho-CaMKI) overnight at 4°C with gentle agitation.[9]

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detection : After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[11]

-

Stripping and Re-probing : The membrane can be stripped and re-probed with an antibody against the total form of the protein to normalize for loading.

Apoptosis Assay (Annexin V Staining)

This protocol is to assess whether this compound induces apoptosis.

-

Cell Seeding and Treatment : Seed cells in a 6-well plate and treat with this compound as described previously.

-

Cell Harvesting : Collect both floating and adherent cells. Adherent cells can be detached using trypsin.[12]

-

Washing : Wash the cells twice with cold PBS.[12]

-

Annexin V Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[13][14]

-

Incubation : Incubate the cells in the dark for 15 minutes at room temperature.[13]

-

Flow Cytometry Analysis : Analyze the stained cells by flow cytometry.[15]

Cell Line-Specific Considerations

-

COS-7 and HeLa Cells : this compound has been shown to be effective in these cell lines.[5][6]

-

Other Cell Lines : The optimal concentration and incubation time for this compound may vary depending on the cell line's metabolic activity, expression levels of target kinases, and membrane permeability. It is recommended to perform a dose-response and time-course experiment for each new cell line.

Troubleshooting

-

Low Inhibitory Effect :

-

Increase the concentration of this compound.

-

Increase the incubation time.

-

Check the activity of the this compound stock solution.

-

-

High Cytotoxicity :

-

Decrease the concentration of this compound.

-

Reduce the incubation time.

-

Ensure the DMSO concentration is not exceeding 0.1%.

-

-

Inconsistent Results :

-

Ensure consistent cell seeding density and growth phase.

-

Prepare fresh working solutions of this compound for each experiment.

-

Maintain sterile cell culture conditions to avoid contamination.

-

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the roles of CaMKK and AAK1 in various cellular processes.

References

- 1. Unveiling a novel AAK1 inhibitor: How chemical proteomics unlocked therapeutic potential | EurekAlert! [eurekalert.org]

- 2. doaj.org [doaj.org]

- 3. Hiroshi Tokumitsu - Development of a novel AAK1 inhibitor via Kinobeads-based screening. - Papers - researchmap [researchmap.jp]

- 4. researchgate.net [researchgate.net]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. Conformation-Dependent Reversible Interaction of Ca2+/Calmodulin-Dependent Protein Kinase Kinase with an Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ptglab.com [ptglab.com]

- 10. genscript.com [genscript.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis Protocols | USF Health [health.usf.edu]

- 14. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for TIM-063 in Kinase Assays

These application notes provide detailed protocols for utilizing TIM-063 and its derivatives in kinase assays. This compound is a potent, cell-permeable, and ATP-competitive inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK). It serves as a valuable tool for studying CaMKK-mediated signaling pathways. Furthermore, this compound has been identified as a moderate inhibitor of AP2-associated protein kinase 1 (AAK1), and its derivative, TIM-098a, is a more potent and selective AAK1 inhibitor.

Data Presentation

The inhibitory activities of this compound and its derivative TIM-098a against their primary targets and off-targets are summarized in the table below. This data is crucial for designing experiments and interpreting results.

| Compound | Target Kinase | Assay Type | IC50 Value (µM) | Ki Value (µM) | Reference |

| This compound | CaMKKα | In Vitro | 0.63 | 0.35 | [1][2] |

| CaMKKβ | In Vitro | 0.96 | 0.2 | [1][2] | |

| AAK1 | In Vitro | 8.51 | - | [3][4][5] | |

| TIM-098a | AAK1 | In Vitro | 0.24 | - | [3][4][5][6] |

| AAK1 | Cellular | 0.87 | - | [3][4][5][6] | |

| CaMKKα/β | In Vitro | No significant inhibition up to 2.6 µM | - | [3][6] |

Signaling Pathways

To understand the context in which this compound and its analogs operate, it is essential to visualize their target signaling pathways.

References

- 1. sinobiological.com [sinobiological.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. You are being redirected... [bio-world.com]

- 4. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]

- 5. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Kinase Assay Buffer I (ab189135) | Abcam [abcam.com]

Applications of TIM-063 in Chemical Proteomics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIM-063 is a potent, selective, and ATP-competitive inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[1] Initially developed as a chemical probe for studying CaMKK-mediated signaling pathways, its application in chemical proteomics has revealed significant utility in target identification and off-target profiling of kinase inhibitors.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in chemical proteomics, specifically focusing on affinity-based protein profiling using this compound-immobilized sepharose beads (Kinobeads).

The primary application highlighted is the use of this compound Kinobeads to identify protein kinases that interact with the inhibitor in complex biological samples. This approach led to the discovery of Adaptor-Associated Kinase 1 (AAK1) as a novel off-target of this compound.[3][4] This finding showcases the power of chemical proteomics in re-evaluating kinase inhibitor selectivity and providing a pathway for the development of new, more selective inhibitors for previously unanticipated targets.[3][5] The subsequent development of TIM-098a, a derivative of this compound, as a potent and selective AAK1 inhibitor underscores the value of this methodology in drug discovery.[3][6]

Key Applications

-

Target Deconvolution: Identification of the primary molecular targets of this compound.

-

Off-Target Profiling: Discovery of previously unknown interacting kinases, such as AAK1.[3]

-

Lead Compound for Novel Inhibitor Development: Utilization of the this compound scaffold to design more potent and selective inhibitors for newly identified off-targets.[3][6]

-

Probe for Studying Kinase-Inhibitor Interactions: Elucidation of the binding characteristics of this compound with its target kinases.

Quantitative Data Summary

The following table summarizes the inhibitory activities of this compound and its derivative, TIM-098a, against their respective primary and off-targets. This data is crucial for designing experiments and interpreting results from chemical proteomics studies.

| Compound | Target Kinase | IC50 (µM) | Notes |

| This compound | CaMKKα | ~0.35 (Kᵢ) | Primary target.[1] |

| CaMKKβ | ~0.2 (Kᵢ) | Primary target.[1] | |

| AAK1 | 8.51 | Identified as an off-target via chemical proteomics.[3][4] | |

| TIM-098a | AAK1 | 0.24 | A potent derivative of this compound developed for AAK1.[3][4] |

| AAK1 (in cells) | 0.87 | Demonstrates cell permeability and activity.[3][6] | |

| CaMKK isoforms | No significant inhibition | Demonstrates high selectivity for AAK1 over the original target of this compound.[3][6] |

Signaling Pathway

The discovery of AAK1 as an off-target of this compound has implications for cellular processes regulated by this kinase. AAK1 is a key regulator of clathrin-mediated endocytosis through its phosphorylation of the μ2 subunit of the AP2 adaptor complex. This process is fundamental for the internalization of cell surface receptors and other cargo. The following diagram illustrates the role of AAK1 in this pathway.

Experimental Protocols

This section provides detailed protocols for the application of this compound in chemical proteomics, from the synthesis of the affinity resin to the identification of interacting proteins.

Protocol 1: Synthesis of TIM-127-sepharose (this compound Kinobeads)

This protocol is based on the synthesis of TIM-127, the linker-modified version of this compound, and standard methods for coupling ligands to sepharose beads.

Materials:

-

This compound

-

1,4-diaminobutane

-

N,N-Dimethylformamide (DMF)

-

CNBr-activated Sepharose 4B

-

1 M HCl

-

Coupling buffer (0.1 M NaHCO₃, pH 8.3, containing 0.5 M NaCl)

-

Blocking buffer (0.1 M Tris-HCl, pH 8.0)

-

Wash buffer 1 (0.1 M acetate buffer, pH 4.0, containing 0.5 M NaCl)

-

Wash buffer 2 (0.1 M Tris-HCl, pH 8.0, containing 0.5 M NaCl)

-

Ethanol

Procedure:

-

Synthesis of TIM-127 (Linker-modified this compound): The synthesis of TIM-127 from this compound involves a reaction with a suitable linker such as 1,4-diaminobutane. For detailed synthesis steps, refer to the supporting information of Ohtsuka et al., 2022.

-

Preparation of Sepharose Beads: a. Weigh the required amount of CNBr-activated Sepharose 4B powder and suspend it in 1 M HCl. b. Swell the beads for 15 minutes and then wash them with 1 M HCl on a sintered glass filter. c. Wash the beads with coupling buffer.

-

Coupling of TIM-127 to Sepharose: a. Immediately transfer the washed beads to a solution of TIM-127 dissolved in coupling buffer. b. Incubate the mixture overnight at 4°C with gentle rotation.

-

Blocking of Unreacted Groups: a. After coupling, transfer the beads to a blocking buffer and incubate for 2 hours at room temperature to block any remaining active groups.

-